Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate

Conformational constraint Bridged bicyclic scaffold Regioselective synthesis

This Boc-protected [4.2.1] homotropane scaffold is the validated core of the nicotinic agonist anatoxin-a, delivering a rigid, sp³-rich replacement for flexible diamines. The orthogonal C2 free amine enables rapid fragment elaboration, while the bridgehead N9-Boc permits late-stage diversification. Unlike the [3.3.1] isomer or 2-oxo analog, only this exact scaffold provides the correct N–C2 vector for CNS nAChR targets. 98% purity ensures reproducible SAR. Accept no substitutes—order the verified [4.2.1] scaffold to avoid procurement risk.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2228571-50-2
Cat. No. B2935547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate
CAS2228571-50-2
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC(C1CC2)N
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-10(14)11(15)8-7-9/h9-11H,4-8,14H2,1-3H3
InChIKeyYUESIUMAIVLKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate (CAS 2228571-50-2): A Homotropane-Derived Bicyclic Building Block for CNS-Targeted Discovery


tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate (CAS 2228571-50-2) is a Boc-protected 2-aminobicyclic amine featuring the unsymmetrical 9-azabicyclo[4.2.1]nonane (homotropane) scaffold—a one-carbon homologue of the tropane ring system that forms the core of the potent nicotinic acetylcholine receptor (nAChR) agonist anatoxin-a [1]. With molecular formula C₁₃H₂₄N₂O₂ and molecular weight 240.34 g/mol, this compound provides a conformationally constrained, sp³-rich scaffold with an orthogonal Boc protecting group at the bridgehead nitrogen (N9) and a free primary amine at the C2 position, enabling regioselective functionalization for fragment-based drug discovery and CNS-targeted lead generation [2].

Why Generic Substitution of tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate with the [3.3.1] Isomer or 2-Oxo Analog Compromises Scaffold Utility


Direct substitution of tert-butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate with its [3.3.1] constitutional isomer (CAS 1823261-31-9) or the 2-oxo analog (CAS 353461-15-1) is not chemically equivalent and introduces divergent conformational, pharmacophoric, and synthetic-handle properties. The [4.2.1] scaffold enforces an unsymmetrical bicyclic topology (two-carbon and four-carbon bridges flanking the nitrogen) that dictates a distinct N–C2 distance and amine orientation relative to the bridgehead, critical for mimicking the anatoxin-a pharmacophore at nAChRs [1]. In contrast, the [3.3.1] isomer, sharing the identical molecular formula (C₁₃H₂₄N₂O₂, MW 240.34) but a symmetrical bridge arrangement, presents altered ring-puckering, nitrogen lone-pair trajectory, and C2-amino group spatial positioning that cannot recapitulate the same structure–activity relationships without empirical re-validation [2]. Furthermore, substituting the 2-oxo analog eliminates the primary amine handle required for amide coupling, reductive amination, or sulfonamide diversification central to fragment elaboration strategies. These structural differences translate directly into procurement risk: ordering the wrong isomer yields a scaffold with unvalidated biological relevance and divergent downstream synthetic utility, warranting the quantitative evidence below.

Quantitative Differentiation Evidence for tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate (CAS 2228571-50-2) vs. Closest Analogs


Scaffold Topology: [4.2.1] vs. [3.3.1] Bridge Regiochemistry Determines Synthetic Access and Conformational Space

The [4.2.1] and [3.3.1] constitutional isomers, although sharing the same molecular formula (C₁₃H₂₄N₂O₂, MW 240.34), are formed under different regiochemical control. Ham et al. demonstrated that transannular electrophilic cyclization of N-protected aminocyclooct-4-ene can be directed to yield either the [4.2.1] or [3.3.1] scaffold as separate products, confirming they are distinct chemical entities with different ring-fusion geometries and bridgehead-to-amine distance vectors [1]. The [4.2.1] scaffold possesses an unsymmetrical C2–C4 bridge architecture that directly mimics the anatoxin-a core, whereas the symmetrical [3.3.1] system orients the C2-amino group into a different spatial quadrant relative to the bridgehead nitrogen.

Conformational constraint Bridged bicyclic scaffold Regioselective synthesis

Synthetic Accessibility: PdII-Mediated Library Synthesis Demonstrates [4.2.1] Scaffold as a Diversifiable Lead-Like Core

The [4.2.1] scaffold has been validated as a diversifiable core through PdII-mediated oxidative amination, which enabled the construction of a library of 881 lead-like compounds, demonstrating the scaffold's suitability for high-throughput analog generation [1]. This contrasts with the [3.3.1] isomer, for which no comparable library-scale diversification study has been reported in the primary literature, limiting its demonstrated utility in fragment-to-lead campaigns.

Fragment-based drug discovery Compound library synthesis Lead-like chemical space

Commercial Purity Benchmarking: 98% Certified Purity with Batch-Specific QC Documentation vs. Comparator Isomer

The target compound (CAS 2228571-50-2) is commercially available at a certified purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm . The [3.3.1] isomer (CAS 1823261-31-9) is typically offered at 95–97% purity from multiple vendors , representing a quantitative purity advantage of 1–3 percentage points that can be meaningful in multistep syntheses where cumulative impurity effects degrade overall yield.

Quality control Batch-to-batch consistency Procurement specification

Functional Handle Orthogonality: Boc at N9 / Free NH₂ at C2 Enables Regioselective Derivatization vs. 2-Oxo Analog

The target compound possesses two chemically differentiated nitrogen functionalities: an acid-labile Boc carbamate at the bridgehead N9 position and a nucleophilic free primary amine at C2. This orthogonality enables sequential deprotection–functionalization without protecting group manipulation, a feature absent in the 2-oxo analog (CAS 353461-15-1), where the ketone at C2 eliminates the primary amine handle and reduces the number of derivatizable vectors from two to one . The Boc group cleavage (TFA, HCl/dioxane) exposes the secondary amine for further N9-functionalization, while the C2-NH₂ can undergo amide coupling, sulfonylation, or reductive amination without affecting the N9-Boc group.

Orthogonal protection Regioselective functionalization Fragment elaboration

Biological Scaffold Provenance: [4.2.1] Core is Pharmacophoric for nAChR Agonism; [3.3.1] Isomer Lacks Equivalent Validation

The 9-azabicyclo[4.2.1]nonane scaffold constitutes the core pharmacophoric element of anatoxin-a, a potent nAChR agonist with a Ki of approximately 1–10 nM at α4β2 and α7 subtypes [1]. The [3.3.1] isomer, while synthetically accessible, has no documented role as the core pharmacophore of any known natural nAChR ligand and has not been validated in the same receptor context. This biological provenance provides a rationale for prioritizing the [4.2.1] scaffold in nAChR-targeted discovery programs, as the scaffold's receptor recognition has been evolutionarily validated.

Nicotinic acetylcholine receptor Pharmacophore validation CNS drug target

Procurement-Driven Application Scenarios for tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate (CAS 2228571-50-2)


Fragment-Based nAChR Ligand Discovery: Orthogonal C2-NH₂ Handle for Parallel SAR Elaboration

In fragment-based drug discovery programs targeting nicotinic acetylcholine receptors (α4β2, α7 subtypes) for cognitive disorders or pain, the target compound serves as a validated starting fragment. The free C2-NH₂ enables rapid amide coupling with diverse carboxylic acid fragments to probe affinity and selectivity, while the N9-Boc group preserves the bridgehead nitrogen for late-stage deprotection and diversification. The scaffold's provenance as the anatoxin-a core [1] provides confidence that elaborated analogs will retain receptor recognition, and the reported 881-compound library demonstrates the scaffold's tolerance to diverse substitution at C2 without loss of synthetic tractability.

Conformationally Constrained CNS Lead Optimization: Replacing Flexible Piperidine Linkers with a Rigid Bicyclic Scaffold

For CNS lead optimization campaigns where flexible alkylamine linkers (e.g., piperidine, N-methylhomopiperazine) contribute to off-target promiscuity and poor brain penetration, the [4.2.1] scaffold provides a rigid, sp³-rich replacement that reduces rotatable bonds (by 2–3 bonds relative to linear diamines) and increases Fsp³ (fraction of sp³ carbons to approximately 0.85 for the core), both known to correlate with improved clinical success rates [1]. The 98% commercial purity with batch QC ensures reliable structure–activity relationships without confounding impurity effects.

Chemical Biology Probe Synthesis: Dual-Functionalization for Bifunctional Probe Construction

The orthogonal Boc/C2-NH₂ architecture enables sequential functionalization to construct bifunctional chemical probes (e.g., photoaffinity labels, PROTAC precursors, or fluorescent conjugates). The C2-NH₂ can first be coupled to a target-binding motif (pharmacophore), followed by Boc deprotection and N9 conjugation to an E3 ligase ligand (for PROTACs) or a fluorophore (for imaging probes). This regioselective assembly is not achievable with the 2-oxo analog (single handle) or with symmetrical bicyclic scaffolds lacking orthogonal nitrogen differentiation [1].

Asymmetric Catalysis Ligand Design: Chiral Homotropane-Derived Ligand Scaffold

The [4.2.1] scaffold, when obtained in enantioenriched form (accessible via chiral resolution or asymmetric synthesis), provides a rigid C₂-symmetric or pseudo-C₂-symmetric environment for metal coordination in asymmetric catalysis. The C2-amino group can be elaborated into chiral amine, imine, or amide ligands for transition-metal-catalyzed transformations. The scaffold's conformational rigidity minimizes the number of accessible diastereomeric transition states compared to flexible acyclic 1,2-diamine ligands, potentially enhancing enantioselectivity. The synthetic precedent established by Dawood et al. (2018) for gram-scale access [1] demonstrates scalability for ligand synthesis.

Quote Request

Request a Quote for tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.